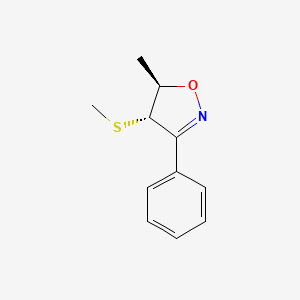

Trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole

Description

Trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole is a partially saturated isoxazole derivative featuring a methyl group at position 5, a methylthio (-SMe) group at position 4, and a phenyl ring at position 3. The "trans" designation refers to the stereochemical arrangement of substituents across the dihydroisoxazole ring, which influences its three-dimensional conformation and intermolecular interactions.

Properties

Molecular Formula |

C11H13NOS |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

(4S,5R)-5-methyl-4-methylsulfanyl-3-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C11H13NOS/c1-8-11(14-2)10(12-13-8)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-,11-/m1/s1 |

InChI Key |

YAXMUGNGJLZJSO-LDYMZIIASA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)SC |

Canonical SMILES |

CC1C(C(=NO1)C2=CC=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-2-propenal with methylthiohydroxylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Introduction to Trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole

This compound is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, characterized by the isoxazole ring, opens avenues for various applications, particularly in drug development and synthetic chemistry. This article explores its scientific research applications, supported by case studies and data tables that highlight its biological activities and potential therapeutic uses.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its bioactive properties.

Antimicrobial Activity

Research indicates that derivatives of isoxazole structures exhibit significant antimicrobial activity against various pathogens, including resistant strains of bacteria. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis, highlighting their potential in treating drug-resistant infections .

Anti-inflammatory Properties

Studies have demonstrated that isoxazole derivatives can inhibit enzymes involved in inflammatory pathways, making them candidates for anti-inflammatory drug development. Specific investigations into this compound revealed its ability to reduce inflammatory markers in vitro .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structural features allow it to participate in various chemical reactions:

- Cycloaddition Reactions : The isoxazole ring can undergo cycloaddition with other unsaturated compounds, leading to the formation of complex molecules.

- Substitution Reactions : The methylthio group can be substituted with other functional groups, expanding the chemical diversity of synthesized compounds .

Material Science

This compound has potential applications in developing novel materials with specific properties, such as polymers and coatings. Its unique chemical structure can enhance material characteristics like durability and resistance to environmental factors .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparative analysis with related compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains a methylthio group on an isoxazole ring | Antimicrobial and anti-inflammatory properties |

| Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole | Chlorophenyl group instead of phenyl | Similar antimicrobial potential |

| Ethyl 3-(phenyl)-4,5-dihydroisoxazole | Lacks methylthio group | Broad-spectrum antimicrobial activity |

Case Study 1: Antimicrobial Efficacy

A study involving derivatives of this compound demonstrated potent activity against Mycobacterium tuberculosis. The findings suggest that modifications to the isoxazole structure enhance interaction with bacterial targets .

Case Study 2: Anti-inflammatory Research

Investigations into the anti-inflammatory effects of this compound revealed that it effectively reduced levels of pro-inflammatory cytokines in cell cultures. This research supports the potential use of this compound in developing new treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Key Structural Features

The compound’s unique attributes arise from:

Comparative Analysis Table

Critical Differences and Implications

Core Heterocycle :

- The dihydroisoxazole core in the target compound introduces ring puckering (quantified via Cremer-Pople coordinates ), which may enhance binding specificity compared to planar oxazole or aromatic isoxazole analogs.

- Oxazole derivatives (e.g., Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate) lack the oxygen-nitrogen adjacency of isoxazoles, reducing hydrogen-bonding capacity .

Substituent Effects: The methylthio group at position 4 increases metabolic stability compared to ester-containing analogs (e.g., Ethyl 5-Methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylate), which are prone to hydrolysis . Thienyl vs.

Stereochemical Considerations: The trans configuration in the target compound creates a distinct spatial arrangement, optimizing steric complementarity in enzyme binding pockets. This contrasts with cis isomers or non-chiral analogs, which may exhibit reduced activity .

Biological Activity

Trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole is a compound of interest due to its diverse biological activities. This article presents a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H13NOS

- Molecular Weight : 209.29 g/mol

- CAS Number : 842954-77-2

The structure features a dihydroisoxazole ring with methyl and phenyl substituents, which contribute to its biological properties.

The precise mechanism of action for this compound remains to be fully elucidated. However, studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. Its activity may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular function.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant organisms.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 32 µg/mL |

These findings suggest potential applications in treating infections caused by resistant strains.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies show that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Assay | 30 |

This antioxidant capacity may contribute to its protective effects against cellular damage.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity in various models. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. The results indicated significant antibacterial activity compared to standard antibiotics .

- Antioxidant Properties : Research conducted by Umesha et al. highlighted the compound's ability to mitigate oxidative stress in neuronal cells, suggesting potential neuroprotective effects .

- Anti-inflammatory Mechanisms : A recent study explored the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a reduction in joint swelling and pain, attributed to decreased levels of inflammatory mediators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.